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Introduction
Hepatitis C virus (HCV) infection is a global health issue, affecting millions and leading to

chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome encodes

several non-structural (NS) proteins that are essential for viral replication and are prime targets

for antiviral therapies. Among these, the NS5A protein, a zinc-binding phosphoprotein with no

known enzymatic function, plays a crucial role in both viral RNA replication and the assembly of

new virus particles. Daclatasvir (formerly BMS-790052) is a first-in-class, potent, and

pangenotypic inhibitor of the HCV NS5A replication complex. Its discovery and development

marked a significant milestone in the treatment of chronic HCV, forming the backbone of highly

effective all-oral, interferon-free combination therapies.

Discovery of Daclatasvir
The journey to Daclatasvir's discovery began at Bristol-Myers Squibb with a forward-thinking

strategy to identify mechanistically diverse HCV inhibitors suitable for combination therapy. This

approach aimed to preemptively combat the development of drug-resistant viral strains.[1]

Phenotypic Screening
Instead of targeting a specific enzyme, the discovery process utilized a phenotypic screening

approach.[2][3] This involved using a cell-based HCV genotype 1b (GT-1b) subgenomic
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replicon system.[4] This system consists of human hepatoma cells (Huh-7) that harbor a self-

replicating portion of the HCV genome, which includes the non-structural proteins necessary for

RNA replication.[2]

The screening assay was designed to identify compounds that could inhibit HCV replication

within the host cells. A counterscreen using bovine viral diarrhea virus (BVDV) was employed to

ensure that the identified "hits" were specific to HCV and not broadly cytotoxic.[4] This stringent

screening process led to the identification of a lead compound that, while potent, required

significant chemical optimization to improve its antiviral spectrum and pharmacokinetic

properties.[1]

Lead Optimization
The initial lead compound demonstrated excellent potency against GT-1b but was significantly

less active against the clinically prevalent GT-1a.[3] Extensive structure-activity relationship

(SAR) studies were undertaken to broaden the genotypic coverage. A key challenge during this

phase was the observation that some compounds in the chemical series underwent

dimerization under assay conditions.[1] This led the research team to focus on symmetrical,

palindromic molecules, which were later understood to complement the dimeric nature of the

NS5A protein.[1] This optimization campaign ultimately culminated in the synthesis of

Daclatasvir, a compound with picomolar potency against multiple HCV genotypes and

favorable properties for clinical development.[5]
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Diagram 1: Daclatasvir Discovery Workflow.
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Mechanism of Action
Daclatasvir exerts its antiviral effect by binding with high affinity to the N-terminus of Domain 1

of the HCV NS5A protein.[6][7] This binding is non-covalent and induces a conformational

change in the NS5A protein, disrupting its normal functions which are critical for the viral

lifecycle.[7]

NS5A is essential for the formation of the "membranous web," a complex intracellular structure

derived from host cell membranes where HCV RNA replication occurs.[7][8] By altering the

structure of NS5A, Daclatasvir prevents the proper formation of this replication complex,

thereby inhibiting viral RNA synthesis.[7][8]

Furthermore, NS5A exists in two phosphorylated states: a basally phosphorylated state crucial

for RNA replication and a hyperphosphorylated state involved in virion assembly and release.

[9][10] Daclatasvir disrupts the function of the hyperphosphorylated NS5A, thereby blocking

the assembly and secretion of new, infectious HCV particles.[9][10] This dual mechanism of

action—inhibiting both RNA replication and virion assembly—results in a rapid and profound

decline in HCV RNA levels in patients.[11][12]

HCV Lifecycle

HCV RNA Polyprotein Translation NS5A Protein

Replication Complex FormationBasal Phosphorylation

Virion Assembly & Secretion

Hyper-phosphorylation

Viral RNA Replication New HCV RNA

Daclatasvir

Binds to Domain 1
Blocks Blocks

Click to download full resolution via product page

Diagram 2: Mechanism of Action of Daclatasvir.
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The chemical synthesis of Daclatasvir is a multi-step process that leverages the molecule's

symmetrical structure, which is built around a central biphenyl core. The molecule incorporates

two L-proline and two L-valine amino acid derivatives, which simplifies stereochemical control

during the synthesis.[7]

An exemplary synthesis route can be summarized as follows:[2][7][13]

Friedel-Crafts Acylation: The synthesis begins with a Friedel-Crafts acylation of biphenyl with

chloroacetyl chloride, catalyzed by aluminum chloride, to form 1,1'-(biphenyl-4,4'-diyl)bis(2-

chloroethan-1-one).

Nucleophilic Substitution: The resulting diketone undergoes nucleophilic substitution with a

protected L-proline derivative.

Cyclization: The intermediate is then cyclized using ammonium acetate to form the two

imidazole rings symmetrically on the biphenyl core.

Deprotection: The protecting groups on the proline moieties are removed under acidic

conditions.

Amide Coupling: Finally, the deprotected intermediate is coupled with a protected L-valine

derivative to yield Daclatasvir.
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Diagram 3: Chemical Synthesis Flowchart of Daclatasvir.
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Data Presentation
Table 1: In Vitro Activity of Daclatasvir Against HCV
Genotypes

HCV
Genotype/Subtype

Replicon System EC50 (pM) Reference(s)

Genotype 1a Subgenomic Replicon 50 [5][9]

Genotype 1b Subgenomic Replicon 9 [5][9]

Genotype 2a Subgenomic Replicon 28 - 103 [9]

Genotype 2a (JFH-1) Subgenomic Replicon 34 - 19,000 [1]

Genotype 3a Subgenomic Replicon 120 - 870 [5]

Genotype 4a Subgenomic Replicon 12 [9]

Genotype 5a Subgenomic Replicon 3 - 33 [9][14]

Genotype 6a Subgenomic Replicon 74 [14]

EC50 (Half-maximal effective concentration) values indicate the concentration of Daclatasvir
required to inhibit 50% of HCV replicon replication in vitro.

Table 2: Pharmacokinetic Properties of Daclatasvir (60
mg Oral Dose)
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Parameter Value Reference(s)

Bioavailability 67% [7]

Tmax (Time to Peak Plasma

Concentration)
1 - 2 hours [4][10][15]

Protein Binding ~99% [7]

Volume of Distribution (Vd) 47 L [7]

Apparent Clearance (CL/F) 5.29 - 5.7 L/h [6][16]

Elimination Half-life (t½) 12 - 15 hours [15]

Metabolism Primarily CYP3A4 [7]

Excretion Fecal (~88%) [10]

Table 3: Sustained Virologic Response (SVR12) Rates in
Clinical Trials of Daclatasvir-based Regimens
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Study /
Cohort

HCV
Genotype

Patient
Population

Regimen SVR12 Rate
Reference(s
)

ALLY-3 3

Treatment-

Naïve (No

Cirrhosis)

DCV + SOF

(12 weeks)
96% [17]

ALLY-3 3

Treatment-

Naïve

(Cirrhosis)

DCV + SOF

(12 weeks)
63% [17]

ALLY-3 3

Treatment-

Experienced

(No Cirrhosis)

DCV + SOF

(12 weeks)
96% [17]

ALLY-3 3

Treatment-

Experienced

(Cirrhosis)

DCV + SOF

(12 weeks)
63% [17]

ALLY-3+ 3

Advanced

Fibrosis/Cirrh

osis

DCV + SOF +

RBV (12

weeks)

88% - 90% [18]

ALLY-3+ 3

Advanced

Fibrosis/Cirrh

osis

DCV + SOF +

RBV (16

weeks)

92% [18]

Italian EAP 1a Cirrhosis
DCV + SOF

+/- RBV
91.7%

Italian EAP 1b Cirrhosis
DCV + SOF

+/- RBV
86.9%

Italian EAP 3 Cirrhosis
DCV + SOF

+/- RBV
92.5%

Italian EAP 4 Cirrhosis DCV-based 69.2%

Real-World 1 Cirrhosis

DCV + SOF

+/- RBV (24

weeks)

96%
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Real-World 3 Cirrhosis

DCV + SOF

+/- RBV (24

weeks)

89%

DCV: Daclatasvir; SOF: Sofosbuvir; RBV: Ribavirin; EAP: Early Access Program.

Table 4: Common Daclatasvir Resistance-Associated
Substitutions (RASs) in NS5A

Genotype
Amino Acid
Position

Key
Substitution(s)

Fold-Change
in EC50

Reference(s)

1a M28 M28T High [9]

Q30 Q30E/H/R High [9]

L31 L31M/V High [9]

Y93 Y93C/H/N High [9]

1b L31 L31M/V Moderate [9]

Y93 Y93H High [9]

3a L31 L31F >1000x [5]

Y93 Y93H >71,000x [5]

5a L31 L31F/V >1000x [14]

6a L31 L31M >1000x [14]

Fold-change in EC50 represents the increase in the concentration of Daclatasvir needed to

inhibit the mutant replicon compared to the wild-type.

Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50
Determination)
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This protocol describes a representative method for determining the in vitro potency of

compounds like Daclatasvir using an HCV subgenomic replicon system with a luciferase

reporter.

Cell Line Maintenance:

Culture Huh-7-lunet cells stably harboring an HCV subgenomic replicon (e.g., GT-1b) in

Dulbecco's Modified Eagle Medium (DMEM).

Supplement the medium with 10% Fetal Bovine Serum (FBS), nonessential amino acids,

penicillin-streptomycin, and 0.5 mg/mL G418 (Geneticin) to maintain selection pressure for

replicon-containing cells.

Maintain cells in an incubator at 37°C with 5% CO2.

Assay Plating:

Trypsinize and resuspend the replicon cells in G418-free DMEM.

Seed the cells into 384-well assay plates at a density of approximately 2,000 cells per well

in a volume of 90 µL.

Compound Preparation and Addition:

Prepare a stock solution of Daclatasvir in dimethyl sulfoxide (DMSO).

Perform a 10-point, 3-fold serial dilution of the compound in DMSO.

Add 0.4 µL of each diluted compound concentration to the assay plates in quadruplicate.

The final DMSO concentration in the wells should be approximately 0.5%.

Include controls: DMSO only (0% inhibition) and a known potent HCV inhibitor at a high

concentration (>100x EC50) as a positive control (100% inhibition).

Incubation:

Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.
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Luciferase Activity Measurement:

After incubation, remove the culture medium from the plates.

Lyse the cells by adding a passive lysis buffer (e.g., 75 µL per well) and gently rocking the

plates for 15 minutes at room temperature.[9]

Transfer 20 µL of the cell lysate to a white 96-well luminescence plate.[9]

Use a luminometer to measure the Renilla luciferase activity by injecting the appropriate

substrate.

Data Analysis:

Normalize the luciferase signal relative to the 0% and 100% inhibition controls.

Plot the normalized percent inhibition against the logarithm of the compound

concentration.

Calculate the EC50 value by fitting the dose-response curve using a four-parameter non-

linear regression model.[1]

Chemical Synthesis of Daclatasvir
This section outlines a representative laboratory-scale synthesis protocol compiled from

literature sources.[2][9][13]

Step 1: Synthesis of 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one)

Suspend biphenyl (5 mmol) and anhydrous aluminum chloride (AlCl3, 10 mmol) in

chloroform (5 mL).[9]

Add chloroacetyl chloride (10 mmol) to the suspension.

Reflux the mixture for 12 hours, monitoring the reaction progress by Thin-Layer

Chromatography (TLC).[9]
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After completion, cool the reaction mixture and quench by carefully adding it to a 2N HCl

solution.

Extract the product with a suitable organic solvent (e.g., acetone). Separate the organic

layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to

obtain the crude diketone product, which can be used in the next step without further

purification.[9]

Step 2: Synthesis of Di-tert-butyl (2S,2'S)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-

diyl))dipyrrolidine-1-carboxylate

React the crude 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one) from Step 1 with 2

equivalents of Boc-L-proline in a suitable solvent like tetrahydrofuran (THF) in the presence

of a base (e.g., potassium t-butoxide) to form the proline adduct via nucleophilic substitution.

Dissolve the resulting proline adduct intermediate (2 mmol) in benzene (9 mL).[9]

Add ammonium acetate (43.6 mmol) to the solution.[9]

Reflux the mixture for 3 hours at approximately 95-100°C, monitoring by TLC.[9]

After completion, cool the mixture, add toluene, and wash with water.

Separate the organic layer, dry it, and concentrate under reduced pressure to yield the crude

protected Daclatasvir core.

Step 3: Synthesis of the Diamine Intermediate via Deprotection

Suspend the protected core from Step 2 (1.6 mmol) in ethanol (2.6 mL).[9]

Add concentrated HCl (1.68 mL) and reflux the solution for 3 hours at 50°C.[9]

Monitor the deprotection by TLC.

Upon completion, add isopropyl alcohol, cool the mixture to 0-5°C to precipitate the

dihydrochloride salt of the diamine intermediate.

Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum.
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Step 4: Synthesis of Daclatasvir (Final Amide Coupling)

Dissolve N-(methoxycarbonyl)-L-valine (2 mmol) in dichloromethane (MDC, 10 mL).

Add 1-hydroxybenzotriazole (HOBt, 2.5 mmol) and 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 2.4 mmol).[9]

Stir the mixture for 1 hour at room temperature, then cool to 0-5°C.

Add the diamine intermediate dihydrochloride salt from Step 3 (1 mmol) and a non-

nucleophilic base such as diisopropylethylamine (DIPEA, 4 mmol).[9]

Stir the reaction mixture at 0-5°C and allow it to warm to room temperature, stirring until the

reaction is complete (monitored by TLC or HPLC).

Upon completion, dilute the reaction mixture with MDC and wash sequentially with a mild

acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain Daclatasvir free base. The

final product can be converted to its dihydrochloride salt if desired.

Conclusion
The discovery of Daclatasvir through an innovative phenotypic screening approach represents

a paradigm shift in antiviral drug development, demonstrating that potent inhibitors can be

identified without a priori knowledge of a specific enzymatic target. Its unique dual mechanism

of action, inhibiting both HCV RNA replication and virion assembly by targeting NS5A,

contributes to its profound and rapid clinical efficacy. The convergent and symmetrical nature of

its chemical synthesis allows for an efficient manufacturing process. As a cornerstone of

combination therapies, Daclatasvir has played a pivotal role in revolutionizing the treatment

landscape for chronic Hepatitis C, offering a well-tolerated and highly effective cure for millions

of patients worldwide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663022#discovery-and-synthesis-of-daclatasvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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